REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[C:10]([C:13]([OH:15])=[O:14])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1.[H][H]>[Pd].C(O)C>[CH3:1][O:2][C:3]1[C:8]2[CH2:9][CH:10]([C:13]([OH:15])=[O:14])[CH2:11][O:12][C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1C=C(CO2)C(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
catalyst
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a similar manner to that
|
Type
|
WAIT
|
Details
|
hydrogenation continued for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a semisolid which
|
Type
|
CUSTOM
|
Details
|
crystallised from 2-propanol
|
Type
|
CUSTOM
|
Details
|
to give a mass of pale yellow crystals which
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice-cold 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo, ground to a powder
|
Type
|
CUSTOM
|
Details
|
redried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1CC(CO2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |